molecular formula C10H14ClNO2 B6256881 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride CAS No. 1822920-20-6

2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride

Cat. No.: B6256881
CAS No.: 1822920-20-6
M. Wt: 215.67 g/mol
InChI Key: ZWXFOHWYCQVCOD-UHFFFAOYSA-N
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Description

2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a hydrochloride salt form of 2-[3-(2-aminoethyl)phenyl]acetic acid, which is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 3-(2-aminoethyl)phenylacetic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

  • Dissolving 3-(2-aminoethyl)phenylacetic acid in a suitable solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature and for a certain duration to allow the reaction to proceed.
  • Isolating the product by filtration or crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent or in drug development research.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Used as a semi-flexible linker in PROTAC development.

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

Uniqueness

2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple research and industrial applications .

Properties

CAS No.

1822920-20-6

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-[3-(2-aminoethyl)phenyl]acetic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c11-5-4-8-2-1-3-9(6-8)7-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H

InChI Key

ZWXFOHWYCQVCOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CC(=O)O)CCN.Cl

Purity

95

Origin of Product

United States

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